2-(3-((2-chlorobenzyl)sulfonyl)-1H-indol-1-yl)-N-cyclopentylacetamide
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Overview
Description
2-(3-((2-chlorobenzyl)sulfonyl)-1H-indol-1-yl)-N-cyclopentylacetamide is a complex organic compound that features a sulfonyl group attached to an indole ring, which is further connected to a cyclopentylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-((2-chlorobenzyl)sulfonyl)-1H-indol-1-yl)-N-cyclopentylacetamide typically involves multiple steps, starting with the preparation of the indole core. The indole can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions. The sulfonyl group is introduced through sulfonylation, using reagents such as sulfonyl chlorides in the presence of a base like pyridine.
The final step involves the coupling of the sulfonylated indole with N-cyclopentylacetamide. This can be achieved through amide bond formation using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the sulfonylation step and automated systems for the coupling reactions to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(3-((2-chlorobenzyl)sulfonyl)-1H-indol-1-yl)-N-cyclopentylacetamide can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized using reagents like m-chloroperbenzoic acid (m-CPBA).
Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atom on the benzyl group can be substituted with nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: m-CPBA in dichloromethane at room temperature.
Reduction: LiAlH4 in dry ether at low temperatures.
Substitution: Nucleophiles in the presence of a base like sodium hydride (NaH) in DMF (dimethylformamide).
Major Products
Oxidation: Formation of indole N-oxide.
Reduction: Conversion to the corresponding sulfide.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
2-(3-((2-chlorobenzyl)sulfonyl)-1H-indol-1-yl)-N-cyclopentylacetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways involving indole derivatives.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(3-((2-chlorobenzyl)sulfonyl)-1H-indol-1-yl)-N-cyclopentylacetamide involves its interaction with specific molecular targets. The indole ring can interact with various enzymes and receptors, modulating their activity. The sulfonyl group can enhance the compound’s binding affinity and specificity towards its targets. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2-(3-(benzylsulfonyl)-1H-indol-1-yl)-N-cyclopentylacetamide: Lacks the chlorine atom on the benzyl group.
2-(3-((2-chlorobenzyl)sulfonyl)-1H-indol-1-yl)-N-methylacetamide: Has a methyl group instead of a cyclopentyl group.
Uniqueness
2-(3-((2-chlorobenzyl)sulfonyl)-1H-indol-1-yl)-N-cyclopentylacetamide is unique due to the presence of the chlorine atom, which can influence its reactivity and binding properties. The cyclopentyl group can also affect the compound’s pharmacokinetic properties, such as its solubility and metabolic stability.
Properties
IUPAC Name |
2-[3-[(2-chlorophenyl)methylsulfonyl]indol-1-yl]-N-cyclopentylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN2O3S/c23-19-11-5-1-7-16(19)15-29(27,28)21-13-25(20-12-6-4-10-18(20)21)14-22(26)24-17-8-2-3-9-17/h1,4-7,10-13,17H,2-3,8-9,14-15H2,(H,24,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCARZKSYEJMRGJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC4=CC=CC=C4Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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